An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The information presented herein is synthesized from established chemical principles and available literature to provide actionable insights for laboratory and development settings.
Introduction and Strategic Importance
1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 24986-79-6) is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1] The specific substitution of a 2-chlorophenyl group at the N1 position and a carboxylic acid at the C4 position imparts distinct physicochemical properties that make it a valuable intermediate and a target molecule for discovery programs.
The strategic placement of the chloro- and carboxyl- functional groups provides orthogonal handles for chemical modification, allowing for the exploration of a broad chemical space. This guide will detail the core properties of this molecule, providing a foundational understanding for its application in synthetic and discovery pipelines.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The key physicochemical data for 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid are summarized below.
| Property | Value | Source / Method |
| CAS Number | 24986-79-6 | Chemical Registry |
| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChemLite[2] |
| Molecular Weight | 222.63 g/mol | PubChemLite[2] |
| Monoisotopic Mass | 222.0196 Da | PubChemLite[2] |
| Appearance | Predicted: White to off-white solid | General property of similar compounds |
| Melting Point | Data not available in reviewed sources | - |
| pKa (predicted) | ~4-5 | Inferred from carboxylic acid functionality |
| XlogP (predicted) | 2.0 | PubChemLite[2] |
Molecular Structure Diagram
Caption: Proposed three-step synthesis workflow.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating through in-process checks (TLC) and final product characterization.
Step 1: Synthesis of Ethyl 2-((2-(2-chlorophenyl)hydrazono)methyl)-3-oxobutanoate (Intermediate D)
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To a stirred solution of 2-chlorophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
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Add ethyl 2-formyl-3-oxobutanoate (1.0 eq) dropwise at room temperature.
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Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Upon completion, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture and purify by column chromatography.
Step 2: Synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (Intermediate F)
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Heat the hydrazone intermediate (D) in a suitable high-boiling solvent (e.g., acetic acid or toluene) at reflux for 2-4 hours.
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Monitor the cyclization by TLC.
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After cooling, remove the solvent under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.
Step 3: Hydrolysis to 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (Final Product H)
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Dissolve the pyrazole ester (F) in a mixture of ethanol and aqueous sodium hydroxide (2-3 eq).
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Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the ester spot by TLC.
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Cool the reaction to room temperature and concentrate to remove the ethanol.
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Dilute with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
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Acidify the aqueous layer with cold 2M HCl until the pH is ~2-3.
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The carboxylic acid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
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Validation : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Spectral Characterization (Predicted)
Authenticating the molecular structure is paramount. The following sections describe the expected spectral data for analytical validation.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Chlorophenyl Ring, 4H): Expect complex multiplets in the range of δ 7.3-7.8 ppm. The ortho-substitution pattern will lead to distinct coupling patterns.
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Pyrazole Protons (2H): Two singlets (or narrow doublets due to long-range coupling) are expected. The H5 proton (adjacent to the phenyl ring) would likely appear around δ 8.2-8.5 ppm, while the H3 proton would be slightly upfield, around δ 7.9-8.1 ppm.
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Carboxylic Acid Proton (1H): A very broad singlet, typically downfield, above δ 12.0 ppm. This signal may not always be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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Carboxylic Carbonyl (C=O): δ 165-170 ppm.
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Aromatic & Pyrazole Carbons: Expect multiple signals between δ 110-145 ppm. The carbon attached to the chlorine (C2') will be in the δ 130-135 ppm range. The pyrazole carbons (C3, C4, C5) will have distinct shifts, with C4 (bearing the carboxyl group) being significantly different from C3 and C5.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
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C=N & C=C Stretch (Aromatic/Pyrazole): Multiple bands in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A signal in the fingerprint region, typically 750-800 cm⁻¹.
Mass Spectrometry (Predicted)
The predicted mass-to-charge ratios for various adducts provide confirmation of the molecular weight.
| Adduct | Predicted m/z |
| [M+H]⁺ | 223.02688 |
| [M+Na]⁺ | 245.00882 |
| [M-H]⁻ | 221.01232 |
| [M]⁺ | 222.01905 |
| Data sourced from PubChemLite predictions.[2] |
Chemical Reactivity and Applications
The molecule's utility stems from the reactivity of its functional groups.
Reactivity Profile
The carboxylic acid is the primary site for derivatization. Standard transformations include:
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Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents.
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Amidation: Activation with coupling agents (e.g., HATU, EDC) followed by reaction with primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry for building diversity.
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Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
The pyrazole ring itself is relatively stable but can undergo electrophilic substitution, although the carboxylic acid group is deactivating.
Diagram: Key Reaction Pathways
Caption: Common derivatization reactions at the carboxylic acid moiety.
Proven Applications and Potential
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Pharmaceutical Development: Pyrazole carboxylic acids are key building blocks for developing anti-inflammatory, analgesic, and antimicrobial agents. The amide derivatives, in particular, are explored as potent enzyme inhibitors. [3]* Agrochemicals: This scaffold is present in numerous commercial herbicides and fungicides. The molecule serves as an essential intermediate for creating new crop protection agents with potentially improved efficacy and environmental profiles. [1]
Safety and Handling
Based on related compounds, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid should be handled with appropriate care in a laboratory setting.
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GHS Hazard Statements (Inferred from Isomers): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). * Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetically versatile and strategically important molecule. Its well-defined structure, characterized by predictable spectral properties and reactive functional groups, makes it an ideal platform for developing novel compounds in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge required for its effective synthesis, characterization, and derivatization, empowering researchers to leverage its full potential in their discovery and development efforts.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. PubChemLite - 1-(2-chlorophenyl)-1h-pyrazole-4-carboxylic acid (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
